molecular formula C21H19ClN2O3 B3439841 3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one

3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one

Cat. No.: B3439841
M. Wt: 382.8 g/mol
InChI Key: JXYJJCCBSIEQAD-UHFFFAOYSA-N
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Description

3-{[4-(3-Chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine-carbonyllinked 3-chloro-4-methylphenyl substituent. While its exact pharmacological profile remains under investigation, structurally analogous compounds demonstrate antinociceptive, antioxidant, and receptor-modulating activities .

Properties

IUPAC Name

3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-14-6-7-16(13-18(14)22)23-8-10-24(11-9-23)20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYJJCCBSIEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-{[4-(3-Chlorophenyl)piperazinyl]carbonyl}-2H-chromen-2-one

  • Structure : Differs by lacking the 4-methyl group on the phenyl ring.
  • Molecular Weight : 368.81 g/mol (C₂₀H₁₇ClN₂O₃) vs. 382.84 g/mol for the target compound.
  • Pharmacology: Piperazine-linked coumarins are associated with membrane-stabilizing and antioxidant effects, which may mitigate neuropathic pain .

4-{[4-(3-Chlorophenyl)piperazinyl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one

  • Structure : Piperazine attached via a methylene bridge at position 4 of the coumarin core, with additional 6-hydroxy and 7-methyl substituents .
  • Key Differences :
    • Positional Isomerism : Methylenepiperazine at position 4 vs. carbonylpiperazine at position 3.
    • Substituents : Hydroxy and methyl groups at positions 6 and 7 may enhance hydrogen bonding and metabolic stability.
  • Implications : Position 4 substitution could reduce planarity, affecting intercalation with DNA or enzymes like cyclooxygenase.

4-[3-(4-Piperazin-1-yl-propoxy)]-7-methoxy-3-phenyl-2H-chromen-2-one Derivatives

  • Structure : Piperazine linked via a propoxy chain at position 4, with methoxy and phenyl substituents .
  • Activity : These derivatives exhibit modified pharmacokinetics due to the flexible propoxy linker, which may enhance bioavailability but reduce target specificity compared to direct carbonyl linkages .

Non-Coumarin Piperazine Derivatives

Dihydrofuran-2-one Derivatives (e.g., LPP1)

  • Structure : Piperazine-linked dihydrofuran-2-one core .
  • Pharmacology: Demonstrated antinociceptive and antioxidant effects in diabetic neuropathic pain models. The lactone ring (vs. coumarin) may confer different redox properties and metabolic pathways .

Quinolinecarboxylic Acid Derivatives

  • Structure: Piperazine-linked quinoline core with carboxylic acid groups .
  • Activity: Antibacterial and anti-inflammatory profiles due to the quinoline scaffold’s metal-chelating properties. The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration compared to the neutral coumarin system .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Compound Name Core Structure Piperazine Linkage Key Substituents Molecular Weight (g/mol) Notable Activities
Target Compound Coumarin Carbonyl at C3 3-Cl, 4-MePh 382.84 Under investigation
3-{[4-(3-Cl-Ph)piperazinyl]carbonyl}-coumarin Coumarin Carbonyl at C3 3-ClPh 368.81 Antioxidant, antinociceptive
4-{[4-(3-Cl-Ph)piperazinyl]methyl}-coumarin Coumarin Methylene at C4 6-OH, 7-Me 398.85 Unreported
LPP1 (Dihydrofuran-2-one) Dihydrofuran Methylene 3-CF₃Ph 342.31 Antiallodynic, antioxidant
Quinolinecarboxylic Acid Derivatives Quinoline Carbonyl Cyclopropyl, F, COOH ~450 (varies) Antibacterial

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous coumarin-piperazine derivatives, involving coupling of activated carbonyl intermediates (e.g., triphosgene-mediated reactions) with substituted piperazines .
  • Structure-Activity Relationships (SAR) :

    • Piperazine Linkage : Carbonyl groups enhance rigidity and electronic interactions vs. methylene or propoxy linkers .
    • Phenyl Substituents : Electron-withdrawing groups (e.g., Cl) improve stability; methyl groups enhance lipophilicity .
    • Coumarin Substitution : Hydroxy or methoxy groups at positions 6/7 may improve solubility but reduce CNS penetration .
  • Therapeutic Potential: The target compound’s combination of a chloro-methylphenyl group and carbonylpiperazine linkage positions it as a candidate for neuropathic pain management, leveraging antioxidant and receptor-modulating activities observed in analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one
Reactant of Route 2
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3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one

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